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molecular formula C23H20ClN3O B8702272 N-(2-(5-Chloro-1H-indol-3-yl)ethyl)-3-(phenylamino)benzamide

N-(2-(5-Chloro-1H-indol-3-yl)ethyl)-3-(phenylamino)benzamide

Cat. No. B8702272
M. Wt: 389.9 g/mol
InChI Key: OKEVZIMBLALLMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09266832B2

Procedure details

A mixture of 3-(phenylamino)benzoic acid (0.155 g, 0.727 mmol), 2-(5-chloro-1H-indol-3-yl)ethanamine hydrochloride (0.168 g; 0.727 mmol), HATU (0.303 g; 0.799 mmol) and N,N-diisopropylethyldiamine (0.313 mL; 1.82 mmol) in DMF (5 mL), was stirred at room temperature overnight. The reaction mixture was partitioned between ethyl acetate and sodium hydrogen sulphate, the organic layer was washed with sodium carbonate, brine, dried and concentrated in vacuo. The crude mixture was purified by flash chromatography on silica (eluent 20 to 100% ethyl acetate in heptane) to yield 0.072 g (25%) of the title compound as a pink solid.
Quantity
0.155 g
Type
reactant
Reaction Step One
Name
2-(5-chloro-1H-indol-3-yl)ethanamine hydrochloride
Quantity
0.168 g
Type
reactant
Reaction Step One
Name
Quantity
0.303 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-diisopropylethyldiamine
Quantity
0.313 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
25%

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]2[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=2)[C:11]([OH:13])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[Cl:18][C:19]1[CH:20]=[C:21]2[C:25](=[CH:26][CH:27]=1)[NH:24][CH:23]=[C:22]2[CH2:28][CH2:29][NH2:30].CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>CN(C=O)C>[Cl:18][C:19]1[CH:20]=[C:21]2[C:25](=[CH:26][CH:27]=1)[NH:24][CH:23]=[C:22]2[CH2:28][CH2:29][NH:30][C:11](=[O:13])[C:10]1[CH:14]=[CH:15][CH:16]=[C:8]([NH:7][C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH:9]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.155 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC=1C=C(C(=O)O)C=CC1
Name
2-(5-chloro-1H-indol-3-yl)ethanamine hydrochloride
Quantity
0.168 g
Type
reactant
Smiles
Cl.ClC=1C=C2C(=CNC2=CC1)CCN
Name
Quantity
0.303 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
N,N-diisopropylethyldiamine
Quantity
0.313 mL
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ethyl acetate and sodium hydrogen sulphate
WASH
Type
WASH
Details
the organic layer was washed with sodium carbonate, brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified by flash chromatography on silica (eluent 20 to 100% ethyl acetate in heptane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=C2C(=CNC2=CC1)CCNC(C1=CC(=CC=C1)NC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.072 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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